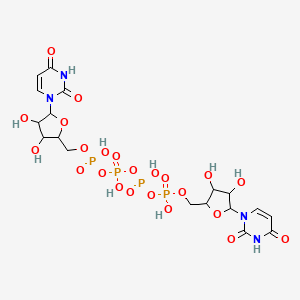![molecular formula C20H20N2O5 B13391361 N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine](/img/structure/B13391361.png)
N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-asparagine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Fmoc-N’-methyl-L-asparagine is a derivative of the amino acid asparagine, where the amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group and the side chain amide nitrogen is methylated. This compound is primarily used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method, due to its stability and ease of removal under mild conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Fmoc-N’-methyl-L-asparagine typically involves the following steps:
Protection of the amino group: The amino group of L-asparagine is protected using the Fmoc group. This is achieved by reacting L-asparagine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation of the side chain amide: The side chain amide nitrogen is methylated using methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of N-Fmoc-N’-methyl-L-asparagine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. The use of automated peptide synthesizers is common in industrial settings to streamline the production process .
化学反应分析
Types of Reactions
N-Fmoc-N’-methyl-L-asparagine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM).
Major Products Formed
Deprotection: Removal of the Fmoc group yields N-methyl-L-asparagine.
Coupling: Formation of peptide bonds with other amino acids or peptides.
科学研究应用
N-Fmoc-N’-methyl-L-asparagine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in the synthesis of peptides and proteins, where it serves as a building block for introducing N-methylated asparagine residues. This modification can enhance the stability and bioactivity of peptides, making them more resistant to enzymatic degradation .
In medicinal chemistry, N-Fmoc-N’-methyl-L-asparagine is used to develop peptide-based drugs with improved pharmacokinetic properties. It is also employed in the study of protein-protein interactions and the design of peptide-based inhibitors .
作用机制
The mechanism of action of N-Fmoc-N’-methyl-L-asparagine is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The methylation of the side chain amide nitrogen can influence the conformation and stability of the resulting peptides, potentially enhancing their biological activity .
相似化合物的比较
Similar Compounds
N-Fmoc-L-asparagine: Similar to N-Fmoc-N’-methyl-L-asparagine but without the methylation on the side chain amide nitrogen.
N-Fmoc-N’-methyl-L-glutamine: Similar structure but with a glutamine residue instead of asparagine.
Uniqueness
N-Fmoc-N’-methyl-L-asparagine is unique due to the combination of Fmoc protection and side chain methylation. This dual modification provides enhanced stability and specificity in peptide synthesis, making it a valuable tool for researchers in various fields .
属性
分子式 |
C20H20N2O5 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(methylamino)-4-oxobutanoic acid |
InChI |
InChI=1S/C20H20N2O5/c1-21-18(23)10-17(19(24)25)22-20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H,21,23)(H,22,26)(H,24,25) |
InChI 键 |
GCQNMZCRYMMHTM-UHFFFAOYSA-N |
规范 SMILES |
CNC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


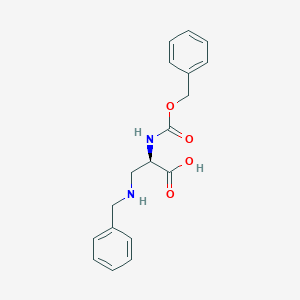
![2-[(6-Oxo-2,3-dihydropyran-2-yl)methyl]-6-(2-phenylethenyl)-2,3-dihydropyran-4-one](/img/structure/B13391285.png)
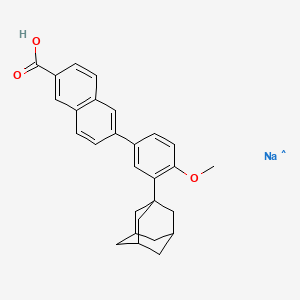
![1-(6-Aminopurin-9-yl)propan-2-yloxymethyl-[hydroxy(phosphonooxy)phosphoryl]oxyphosphinic acid](/img/structure/B13391295.png)
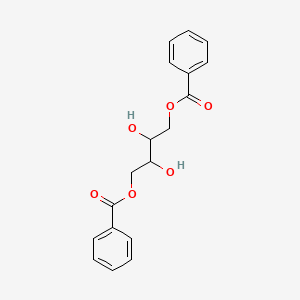
![4-Amino-1-[2-deoxy-5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]pyrimidin-2(1H)-one](/img/structure/B13391306.png)
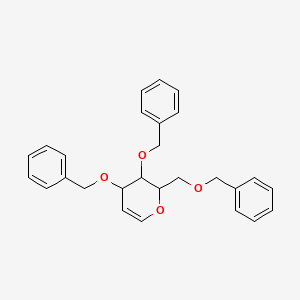
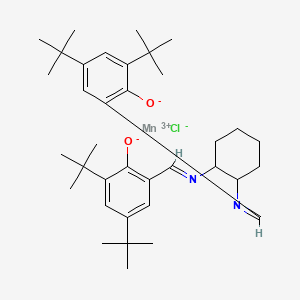
![(1R,18R,20R,24S,27S)-24-tert-butyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.0^{3,12.0^{5,10.0^{18,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide](/img/structure/B13391314.png)
![(2S,4R)-4-[(3-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride](/img/structure/B13391322.png)

![(4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]tetrahydrofuran-2-one](/img/structure/B13391329.png)
